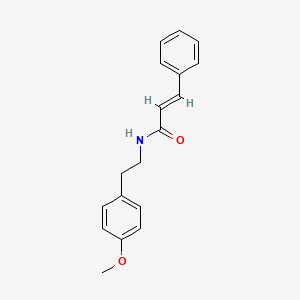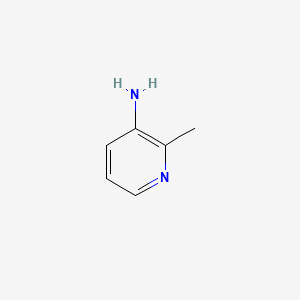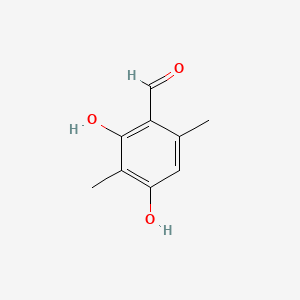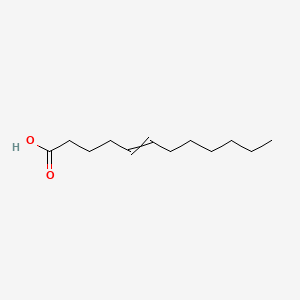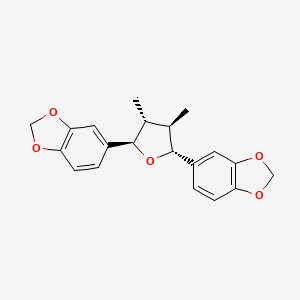
(+)-Galbacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Galbacin is a lignan.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Bacteriocins, a group that includes substances like (+)-Galbacin, have been studied for their potential as antimicrobial agents. They have traditionally been used in food preservation and have now expanded to broader applications in human health, such as developing into next-generation antibiotics and being investigated for treating cancer. This expansion is supported by advancements in genetics and nanotechnology (Chikindas et al., 2018).
Antitumor and Cancer Therapy
- The study of bacteriocins, which includes substances like (+)-Galbacin, has led to the exploration of their potential in cancer therapy. This area of research is motivated by the unique properties of bacteriocins, such as their structure and function, stability to heat, and their natural origin. These characteristics make bacteriocins promising candidates for application in treating pathogenic diseases and possibly cancer therapy (Yang et al., 2014).
Role in Immune System and Disease Response
- Galbacin, as part of the gallinacins group, has been researched in the context of innate immunity in animals. For example, studies have investigated the expression of gallinacin mRNA in response to Salmonella inoculation, indicating its role in the immune response and potential for broader applications in understanding and treating infections (Yoshimura et al., 2006).
Pharmacological Research and Drug Discovery
- (+)-Galbacin has been evaluated for its effects on various biological processes, such as the activation of the human complement system, lymphocyte proliferation, and the growth of human tumor cell lines. These studies contribute to understanding the pharmacological properties of (+)-Galbacin and its potential in drug discovery (Nascimento et al., 2004).
Hepatoprotective Properties
- Research on (+)-Galbacin has included its isolation from natural sources and evaluation of its hepatoprotective properties. For instance, it has been isolated from Saururus chinensis and studied for its potential in protecting the liver from damage, indicating its therapeutic potential in liver diseases (Sung & Kim, 2000).
Propiedades
Número CAS |
61891-31-4 |
|---|---|
Nombre del producto |
(+)-Galbacin |
Fórmula molecular |
C20H20O5 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
5-[(2R,3R,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12-,19-,20-/m1/s1 |
Clave InChI |
QFUXQRHAJWXPGP-IIBDXVJDSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
SMILES canónico |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



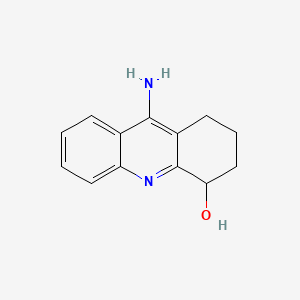
![[6-[[7-Acetyloxy-15-(3-formylbut-3-en-2-yl)-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B1201468.png)
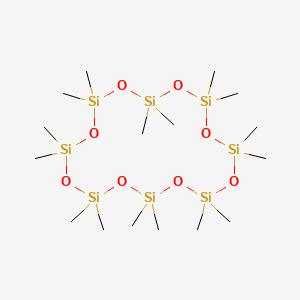
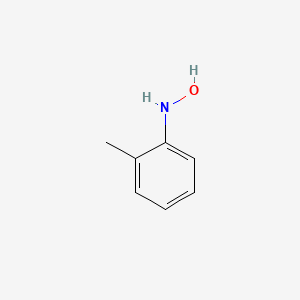
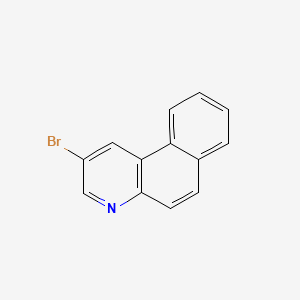
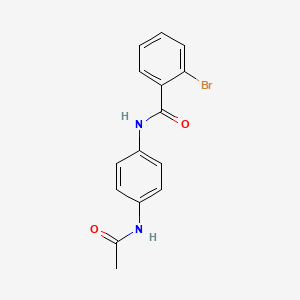
![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)
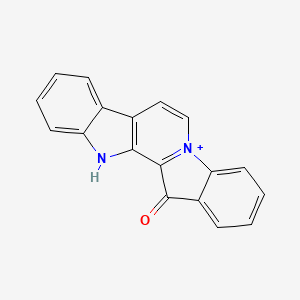
![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)
